molecular formula C10H13FN2O B11715885 3-Fluoro-5-(piperidin-4-yloxy)pyridine

3-Fluoro-5-(piperidin-4-yloxy)pyridine

Cat. No.: B11715885
M. Wt: 196.22 g/mol
InChI Key: GTHAEVGKECHJQB-UHFFFAOYSA-N
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Description

3-Fluoro-5-(piperidin-4-yloxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction of 3-fluoropyridine with piperidin-4-ol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-Fluoro-5-(piperidin-4-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(piperidin-4-yloxy)pyridine
  • 3-Fluoro-4-(piperidin-4-yloxy)pyridine
  • 3-Fluoro-6-(piperidin-4-yloxy)pyridine

Uniqueness

3-Fluoro-5-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct biological activities and chemical reactivity compared to its analogs. The position of the fluorine atom and the piperidin-4-yloxy group can significantly influence the compound’s properties and its interactions with biological targets .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H13FN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2

InChI Key

GTHAEVGKECHJQB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=CN=C2)F

Origin of Product

United States

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